molecular formula C13H8BrCl2NO2 B14232184 2-(3-Bromoanilino)-3,5-dichlorobenzoic acid CAS No. 401795-76-4

2-(3-Bromoanilino)-3,5-dichlorobenzoic acid

Cat. No.: B14232184
CAS No.: 401795-76-4
M. Wt: 361.0 g/mol
InChI Key: MPMFUVSJDVFXRF-UHFFFAOYSA-N
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Description

2-(3-Bromoanilino)-3,5-dichlorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom attached to an aniline group, which is further connected to a dichlorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromoanilino)-3,5-dichlorobenzoic acid typically involves the reaction of 3-bromoaniline with 3,5-dichlorobenzoic acid under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the aniline and benzoic acid groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated systems to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromoanilino)-3,5-dichlorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted anilines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

2-(3-Bromoanilino)-3,5-dichlorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3-Bromoanilino)-3,5-dichlorobenzoic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form strong interactions with biological molecules, potentially inhibiting or modifying their functions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromoanilino)-3,5-dichlorobenzoic acid is unique due to the combination of bromine and chlorine atoms, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

401795-76-4

Molecular Formula

C13H8BrCl2NO2

Molecular Weight

361.0 g/mol

IUPAC Name

2-(3-bromoanilino)-3,5-dichlorobenzoic acid

InChI

InChI=1S/C13H8BrCl2NO2/c14-7-2-1-3-9(4-7)17-12-10(13(18)19)5-8(15)6-11(12)16/h1-6,17H,(H,18,19)

InChI Key

MPMFUVSJDVFXRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=C(C=C(C=C2Cl)Cl)C(=O)O

Origin of Product

United States

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